molecular formula C10H5BrF2N2O B15335741 5-Bromo-4-(3,4-difluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3,4-difluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B15335741
M. Wt: 287.06 g/mol
InChI Key: KYLORGHPJQFGTM-UHFFFAOYSA-N
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Description

. This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. It is characterized by the presence of bromine and difluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3,4-difluorophenyl)imidazole-2-carbaldehyde typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or other brominating agents such as N-bromosuccinimide.

    Attachment of the difluorophenyl group: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, using a difluorophenyl boronic acid or ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(3,4-difluorophenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 5-Bromo-4-(3,4-difluorophenyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(3,4-difluorophenyl)imidazole-2-methanol.

    Substitution: 5-Methoxy-4-(3,4-difluorophenyl)imidazole-2-carbaldehyde.

Scientific Research Applications

5-Bromo-4-(3,4-difluorophenyl)imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(3,4-difluorophenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and difluorophenyl groups can enhance binding affinity and specificity to target molecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-phenylimidazole-2-carbaldehyde: Lacks the difluorophenyl group, which may result in different chemical and biological properties.

    4-(3,4-Difluorophenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which can affect its reactivity and interactions.

    5-Chloro-4-(3,4-difluorophenyl)imidazole-2-carbaldehyde: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

Uniqueness

5-Bromo-4-(3,4-difluorophenyl)imidazole-2-carbaldehyde is unique due to the combination of bromine and difluorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H5BrF2N2O

Molecular Weight

287.06 g/mol

IUPAC Name

5-bromo-4-(3,4-difluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrF2N2O/c11-10-9(14-8(4-16)15-10)5-1-2-6(12)7(13)3-5/h1-4H,(H,14,15)

InChI Key

KYLORGHPJQFGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(NC(=N2)C=O)Br)F)F

Origin of Product

United States

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